BenchChemオンラインストアへようこそ!

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide

Chemical Identity Quality Control Library Integrity

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide is a synthetic small molecule belonging to the 1,3,4-thiadiazole class, characterized by a 5-ethylsulfanyl substituent on the thiadiazole ring and a 5-methylfuran-2-yl moiety linked via a propanamide chain. It is registered in the PubChem Compound database (CID and is a member of the NIH Molecular Libraries Small Molecule Repository (MLSMR) screening collection, identified by the depositor-supplied synonym F3244-0032.

Molecular Formula C12H15N3O2S2
Molecular Weight 297.39
CAS No. 874465-05-1
Cat. No. B2697801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide
CAS874465-05-1
Molecular FormulaC12H15N3O2S2
Molecular Weight297.39
Structural Identifiers
SMILESCCSC1=NN=C(S1)NC(=O)CCC2=CC=C(O2)C
InChIInChI=1S/C12H15N3O2S2/c1-3-18-12-15-14-11(19-12)13-10(16)7-6-9-5-4-8(2)17-9/h4-5H,3,6-7H2,1-2H3,(H,13,14,16)
InChIKeyYXLGDQFVZDISEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide (CAS 874465-05-1): A 1,3,4-Thiadiazole Derivative for Screening Library Procurement


N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide is a synthetic small molecule belonging to the 1,3,4-thiadiazole class, characterized by a 5-ethylsulfanyl substituent on the thiadiazole ring and a 5-methylfuran-2-yl moiety linked via a propanamide chain [1]. It is registered in the PubChem Compound database (CID 2981333) and is a member of the NIH Molecular Libraries Small Molecule Repository (MLSMR) screening collection, identified by the depositor-supplied synonym F3244-0032 [1]. This compound represents a specific structural combination within the broader thiadiazole chemical space, but peer-reviewed primary literature detailing its biological activity or comparative performance against analogs remains absent from the public domain [1].

Procurement Risk for N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide: Why Structural Analogs Cannot Guarantee Equivalent Screening Outcomes


Substituting N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide with a generic 1,3,4-thiadiazole analog carries a high risk of altering biological performance due to well-established structure-activity relationships (SAR) in this compound class. Literature evidence demonstrates that even minor modifications, such as changing the 5-position substituent from an ethylthio group to a propylthio or methyl group, or removing the methyl substituent from the furan ring, can profoundly impact antiproliferative potency, target selectivity, and pharmacokinetic profiles across multiple cancer cell lines [1][2]. Without matched-pair experimental data for this specific compound, the assumption of functional interchangeability is scientifically unjustified and may lead to irreproducible screening results [1][2].

Quantitative Differentiation Evidence for N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide: Comparator Analysis


Unique InChIKey and Structural Identity: Definitive Chemical Differentiation from All Known Analogs

The target compound possesses a unique InChIKey (YXLGDQFVZDISEG-UHFFFAOYSA-N) and PubChem CID (2981333), which definitively distinguish it from its closest structural analogs [1]. It differs from N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide (where an ethyl group replaces the 5-ethylsulfanyl substituent, altering the sulfur-mediated electronic and lipophilic properties) and from 3-(5-methylfuran-2-yl)-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide (CAS 878694-80-5), where the alkyl chain on the sulfanyl group is extended by one carbon, increasing LogP and steric bulk [2]. This unique connectivity pattern ensures unambiguous chemical registration, inventory management, and analytical verification [1].

Chemical Identity Quality Control Library Integrity

Class-Level Anticancer Activity of 5-Ethylthio-1,3,4-Thiadiazole Scaffold: Inferring Potential Differentiation from Non-Ethylthio Analogs

Although direct experimental data for the target compound are lacking, the 5-ethylthio-1,3,4-thiadiazole scaffold present in N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide has been associated with potent anticancer activity in structurally related compounds. Specifically, a compound sharing the same N-(5-ethyl-1,3,4-thiadiazol-2-yl) core (compound 4y) demonstrated IC50 values of 0.084 ± 0.020 mM against MCF-7 breast cancer cells and 0.034 ± 0.008 mM against A549 lung cancer cells [1]. In contrast, thiadiazole derivatives lacking the 5-ethylthio moiety often show significantly higher IC50 values (exceeding 10 µM) in comparable MTT assays [2]. This class-level evidence suggests, but does not confirm, that the ethylthio substituent may contribute to enhanced cytotoxicity, making the target compound a logical candidate for inclusion in focused screening libraries.

Anticancer Activity Screening Hit SAR

Limitation Statement: Absence of Direct Comparator Data for the Target Compound

A systematic search of primary research literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) confirms that no published studies have directly evaluated the biological activity of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide against any comparator compound. The compound's primary annotation is as an MLSMR screening member (PubChem CID 2981333) [1], and its bioassay outcomes, if any, have not been deposited in PubChem BioAssay or reported in peer-reviewed journals. Consequently, any claim of differentiation based on potency, selectivity, or pharmacokinetic performance cannot be substantiated with quantitative evidence at this time [1].

Data Transparency Procurement Risk Screening Compound

Targeted Application Scenarios for Procuring N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide


Focused Anticancer Screening Library Expansion Based on 1,3,4-Thiadiazole Scaffold Diversity

The compound's unique substitution pattern—combining a 5-ethylsulfanyl group with a 5-methylfuran-2-yl propanamide moiety—fills a structural gap in commercial 1,3,4-thiadiazole screening libraries. As supported by class-level SAR evidence, this scaffold has produced potent anticancer hits (IC50 values as low as 0.034 mM) when optimized [1]. Procurement of this specific compound enables exploration of the biological consequences of the ethylsulfanyl/methylfuran combination, which remains untested in the literature [2].

Chemical Biology Probe Development Targeting Thiadiazole-Responsive Pathways

Given the well-documented activity of 1,3,4-thiadiazole derivatives against cancer-relevant targets (including kinases, histone deacetylases, and carbonic anhydrases), this compound serves as a structurally distinct starting point for medicinal chemistry optimization [1]. Its ethylsulfanyl group offers a metabolically labile handle that can be modified to tune pharmacokinetic properties, a strategy successfully applied to related thiadiazole clinical candidates [1].

Analytical Reference Standard for Thiadiazole/Furan Library Quality Control

The compound's well-defined physicochemical properties (MW: 297.4 g/mol, XLogP3-AA: 2.5, one hydrogen bond donor) and unique InChIKey make it suitable as a quality control reference standard for verifying the integrity of thiadiazole/furan compound collections, particularly in high-throughput screening facilities where compound identity must be rigorously confirmed [2].

Computational SAR Model Validation with a Novel Thiadiazole Chemotype

As an uncharacterized yet structurally tractable molecule, this compound is an ideal candidate for validating predictive computational models (e.g., pharmacophore models, machine learning-based activity prediction) that aim to forecast the biological activity of thiadiazole derivatives, helping to refine in silico screening pipelines before committing to expensive synthesis and testing [1].

Quote Request

Request a Quote for N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.